Neutral insulin injection

Catalog No.
S1505180
CAS No.
12584-58-6
M.F
C256H381N65O76S6
M. Wt
5778 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neutral insulin injection

CAS Number

12584-58-6

Product Name

Neutral insulin injection

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C256H381N65O76S6

Molecular Weight

5778 g/mol

InChI

InChI=1S/C256H381N65O76S6/c1-29-131(23)205(313-193(337)104-258)251(391)317-204(130(21)22)247(387)288-159(75-82-200(347)348)217(357)282-156(71-78-189(262)333)221(361)308-183-116-401-402-117-184-242(382)305-178(111-323)239(379)294-162(88-123(7)8)224(364)295-168(95-140-53-61-146(327)62-54-140)227(367)283-154(69-76-187(260)331)218(358)290-161(87-122(5)6)222(362)285-158(74-81-199(345)346)220(360)302-174(101-190(263)334)234(374)298-170(97-142-57-65-148(329)66-58-142)230(370)309-182(241(381)304-176(255(396)397)103-192(265)336)115-400-399-114-181(213(353)272-107-194(338)278-153(72-79-197(341)342)216(356)281-151(51-42-84-270-256(266)267)211(351)271-108-195(339)279-166(93-138-46-36-32-37-47-138)226(366)297-167(94-139-48-38-33-39-49-139)229(369)299-171(98-143-59-67-149(330)68-60-143)237(377)320-208(136(28)326)253(393)321-85-43-52-186(321)245(385)286-152(50-40-41-83-257)214(354)277-134(26)254(394)395)311-249(389)203(129(19)20)316-235(375)164(90-125(11)12)292-228(368)169(96-141-55-63-147(328)64-56-141)296-223(363)160(86-121(3)4)289-209(349)133(25)276-215(355)157(73-80-198(343)344)287-246(386)202(128(17)18)315-236(376)165(91-126(13)14)293-232(372)173(100-145-106-269-120-275-145)301-238(378)177(110-322)280-196(340)109-273-212(352)180(113-398-403-118-185(310-243(183)383)244(384)319-207(135(27)325)252(392)306-179(112-324)240(380)318-206(132(24)30-2)250(390)312-184)307-225(365)163(89-124(9)10)291-231(371)172(99-144-105-268-119-274-144)300-219(359)155(70-77-188(261)332)284-233(373)175(102-191(264)335)303-248(388)201(127(15)16)314-210(350)150(259)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-208,322-330H,29-30,40-43,50-52,69-104,107-118,257-259H2,1-28H3,(H2,260,331)(H2,261,332)(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H,268,274)(H,269,275)(H,271,351)(H,272,353)(H,273,352)(H,276,355)(H,277,354)(H,278,338)(H,279,339)(H,280,340)(H,281,356)(H,282,357)(H,283,367)(H,284,373)(H,285,362)(H,286,385)(H,287,386)(H,288,387)(H,289,349)(H,290,358)(H,291,371)(H,292,368)(H,293,372)(H,294,379)(H,295,364)(H,296,363)(H,297,366)(H,298,374)(H,299,369)(H,300,359)(H,301,378)(H,302,360)(H,303,388)(H,304,381)(H,305,382)(H,306,392)(H,307,365)(H,308,361)(H,309,370)(H,310,383)(H,311,389)(H,312,390)(H,313,337)(H,314,350)(H,315,376)(H,316,375)(H,317,391)(H,318,380)(H,319,384)(H,320,377)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,394,395)(H,396,397)(H4,266,267,270)/t131-,132-,133-,134-,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-/m0/s1

InChI Key

NOESYZHRGYRDHS-ZYCCASTOSA-N

SMILES

Array

solubility

Slightly soluble

Synonyms

Actrapid insulin, insulin (ox), 8(A)-L-threonine-10(A)-L-isoleucine-, insulin (pork), insulin (swine), insulin pork, insulin, neutral, neutral insulin, Novo MC insulin

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

The exact mass of the compound INSULIN is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pancreatic Hormones - Insulins - Proinsulin - Insulin - Insulin, Regular, Pork - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound identified as (4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,-hexathia-8,...]]]]]]]]]] is an intricate organic molecule characterized by a complex structure featuring multiple chiral centers and functional groups. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its unique structural properties.

Insulin's primary role is to regulate blood sugar levels. Upon sensing elevated blood glucose, pancreatic beta cells release insulin. Insulin binds to specific receptors on target cells, particularly in muscle and fat tissues. This binding triggers a cascade of events, including the translocation of glucose transporter proteins (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream into the cells for energy or storage as glycogen [].

Understanding Insulin Action:

Researchers use insulin in various scientific studies to understand its mechanisms of action and how it affects different biological processes. By studying insulin's effects on cells and tissues, scientists can gain insights into various physiological and pathological conditions.

  • Cellular Uptake of Glucose

    One key area of research focuses on how insulin regulates glucose uptake into cells. Insulin binds to specific receptors on the cell surface, triggering a signaling cascade that leads to the translocation of glucose transporter proteins to the cell membrane. This facilitates the movement of glucose from the bloodstream into the cell, where it can be used for energy production or storage [Source: National Institutes of Health, ].

  • Metabolic Regulation

    Insulin also plays a crucial role in regulating various metabolic processes. Researchers use insulin to investigate its effects on:

    • Glycogen synthesis: Insulin promotes the conversion of glucose into glycogen, a storage form of glucose, in the liver and muscles [Source: National Institutes of Health, ].
    • Fatty acid synthesis and storage: Insulin stimulates the synthesis and storage of triglycerides (fats) in adipose tissue [Source: National Institutes of Health, ].
    • Protein synthesis: Insulin promotes protein synthesis in various tissues, including muscle [Source: National Institutes of Health, ].

Insulin and Disease Models:

Researchers also use insulin in various disease models to understand the role of insulin resistance and deficiency in the development and progression of certain conditions.

  • Diabetes research: Studying the effects of insulin in animal models of diabetes helps researchers develop new therapeutic strategies for managing the disease [Source: American Diabetes Association, ].
  • Cancer research: Some studies investigate the potential link between insulin signaling and cancer development, as insulin can promote cell growth and proliferation [Source: National Cancer Institute, ].

The chemical reactivity of this compound is influenced by its numerous functional groups. Key reactions may include:

  • Hydrolysis: The amide bonds within the structure can undergo hydrolysis in the presence of acids or bases.
  • Redox Reactions: Functional groups such as imidazole and hydroxyl groups are susceptible to oxidation and reduction processes.
  • Condensation Reactions: The presence of amino and carboxylic acid groups allows for potential peptide bond formation with other amino acids.

The biological activity of this compound is likely significant due to its structural complexity. Potential activities may include:

  • Antimicrobial Properties: Compounds with similar structures often exhibit antibacterial or antifungal activity.
  • Enzyme Inhibition: The presence of specific functional groups may allow it to act as an inhibitor for various enzymes.
  • Receptor Binding: The compound could interact with biological receptors due to its diverse functional groups and stereochemistry.

The synthesis of such a complex compound typically involves multi-step organic synthesis techniques:

  • Solid-phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to form peptide chains.
  • Solution-phase Synthesis: Utilizing various coupling reagents to facilitate the formation of amide bonds between amino acids and other functional groups.
  • Chiral Resolution Techniques: Given the multiple chiral centers in this compound's structure, techniques such as chiral chromatography may be employed to obtain pure enantiomers.

The applications of this compound can span various fields:

  • Pharmaceuticals: Potential use as a drug candidate due to its biological activity.
  • Biotechnology: Could serve as a building block in the synthesis of more complex biomolecules or therapeutic agents.
  • Research: Useful in studies related to enzyme mechanisms or receptor-ligand interactions.

Interaction studies are essential for understanding how this compound behaves in biological systems:

  • Binding Affinity Studies: Investigating how well this compound binds to target proteins or enzymes.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in biological models.
  • Toxicology Assessments: Evaluating any potential toxic effects on cells or organisms.

Similar Compounds

In comparison to similar compounds with complex structures and potential biological activities:

Compound NameStructural FeaturesUnique Aspects
Compound AContains multiple chiral centers and amide bondsKnown for high antimicrobial activity
Compound BFeatures similar functional groups but fewer chiral centersMore stable under physiological conditions
Compound CSimilar peptide-like structure with additional aromatic ringsExhibits unique receptor binding properties

This compound stands out due to its extensive number of functional groups and intricate stereochemistry that may confer unique biological properties not seen in simpler analogs or similar compounds.

Macrocyclic compounds have experienced remarkable growth in pharmaceutical research since the turn of the millennium. Defined as organic molecules containing a ring of at least 12 heavy atoms, macrocycles have seen their publication rate increase 10-20 times since the early 2000s. This surge of interest reflects their unique position in drug development - occupying the middle ground between traditional small molecules and larger biologics.

The evolution of macrocyclic peptides in drug discovery has been particularly noteworthy. Among the six peptide drugs approved in 2023, three were macrocyclic peptides (Rezafungin, Motixafortide, and Zilucoplan), highlighting their growing importance in the pharmaceutical landscape. This trend suggests that macrocyclic peptides are becoming an increasingly significant modality in drug development.

Historically, many macrocyclic drugs have been provided by nature, but recent advances have enabled the de novo design of synthetic macrocycles that have begun to receive regulatory approval. This shift from naturally-derived to synthetically designed macrocycles represents a significant evolution in medicinal chemistry approaches.

Role of Conformational Rigidity in Bioactive Peptide Design

The conformational rigidity of macrocyclic peptides plays a crucial role in their biological activity. Compared to their linear counterparts, macrocyclic peptides offer several advantages that stem directly from their constrained structures:

"Macrocyclic peptides can provide functional diversity and stereochemical complexity in a semirigid, preorganized structure. As compared to ring-opened analogues, this can allow macrocycles to bind with higher affinity and selectivity to targets that are difficult to drug with more traditional small-molecule drugs."

Studies comparing matched pairs of macrocycles and linear controls reveal that cyclization can lead to up to 100-fold potency increases, though the magnitude of improvement varies across different compounds. This enhanced potency arises from reduced conformational entropy upon binding, as the macrocyclic structure pre-organizes the peptide into its bioactive conformation.

The structural rigidity also contributes to greater metabolic stability, as the cyclic structure protects the peptide backbone from proteolytic degradation. This increased stability translates to longer half-lives in vivo, making macrocyclic peptides more suitable as therapeutic agents than their linear counterparts.

XLogP3

-12.5

Hydrogen Bond Acceptor Count

88

Hydrogen Bond Donor Count

77

Exact Mass

5775.6337952 Da

Monoisotopic Mass

5773.6270855 Da

Heavy Atom Count

403

Drug Indication

For the treatment of type I and II diabetes mellitus.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10AB01

Mechanism of Action

Insulin binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor is able to autophosphorylate and phosphorylate numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. These activated proteins, in turn, lead to the activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC) which play a critical role in metabolism.

Other CAS

12584-58-6

Metabolism Metabolites

Insulin is predominantly cleared by metabolic degradation via a receptor-mediated process.

Dates

Last modified: 08-15-2023

Explore Compound Types